7-(3-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(3-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a propylsulfanyl group attached to a pyrrolopyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions For example, the reaction of 3-fluorobenzaldehyde with phenylhydrazine can form a hydrazone intermediate, which can then undergo cyclization with a suitable reagent to form the pyrrolopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(3-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups or the core structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrrolopyrimidine derivatives.
Substitution: Various substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
7-(3-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 7-(3-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity. The presence of the fluorophenyl and phenyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking. The propylsulfanyl group may also contribute to the compound’s overall bioactivity by modulating its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-4-(propylsulfanyl)thieno[2,3-d]pyrimidine: Similar structure with a thieno ring instead of a pyrrolo ring.
Ethyl (4aS,5S)-5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-4H,4aH,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate: Contains a pyrido ring and an ester group.
Uniqueness
7-(3-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of functional groups and the pyrrolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18FN3S |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-5-phenyl-4-propylsulfanylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H18FN3S/c1-2-11-26-21-19-18(15-7-4-3-5-8-15)13-25(20(19)23-14-24-21)17-10-6-9-16(22)12-17/h3-10,12-14H,2,11H2,1H3 |
InChI Key |
XKOXHUBTPIYILM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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